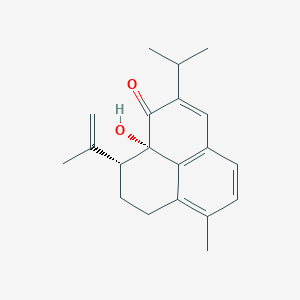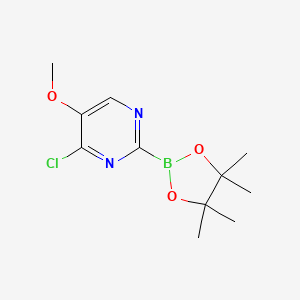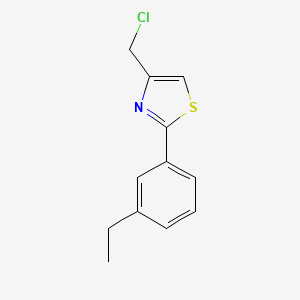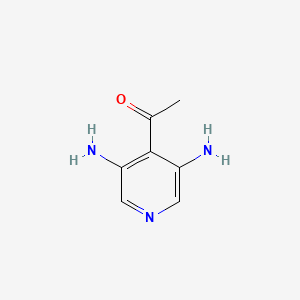
1-(3,5-Diaminopyridin-4-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Diaminopyridin-4-YL)ethanone: is an organic compound with the molecular formula C7H9N3O . This compound is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of two amino groups at positions 3 and 5, along with an ethanone group at position 4, makes this compound unique and versatile in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
1-(3,5-Diaminopyridin-4-YL)ethanone can be synthesized through several methods. One common approach involves the reduction of 4-ethynyl-3-nitroaniline using iron powder . This method provides a straightforward route to obtain the desired compound with high yield.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
1-(3,5-Diaminopyridin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: Formation of pyridine oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
1-(3,5-Diaminopyridin-4-YL)ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3,5-Diaminopyridin-4-YL)ethanone involves its interaction with specific molecular targets and pathways. For example, similar compounds like 3,4-diaminopyridine block presynaptic potassium channels, prolonging action potentials and increasing presynaptic calcium concentrations . This mechanism can lead to various physiological effects, making the compound of interest in pharmacological research.
Comparaison Avec Des Composés Similaires
3,4-Diaminopyridine: Known for its use in treating Lambert-Eaton myasthenic syndrome.
1-(3-Aminopyridin-4-yl)ethanone: Shares a similar structure but with only one amino group.
Uniqueness:
1-(3,5-Diaminopyridin-4-YL)ethanone is unique due to the presence of two amino groups at specific positions on the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other pyridine derivatives and contributes to its diverse applications in research and industry.
Propriétés
Formule moléculaire |
C7H9N3O |
|---|---|
Poids moléculaire |
151.17 g/mol |
Nom IUPAC |
1-(3,5-diaminopyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H9N3O/c1-4(11)7-5(8)2-10-3-6(7)9/h2-3H,8-9H2,1H3 |
Clé InChI |
JUWNAONLSBXLMO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=NC=C1N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


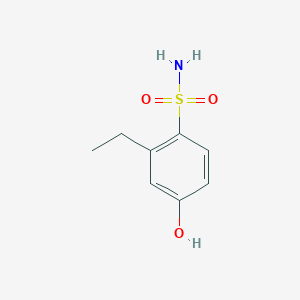
![Methyl((7-methylimidazo[1,2-A]pyridin-3-YL)methyl)amine](/img/structure/B14852766.png)
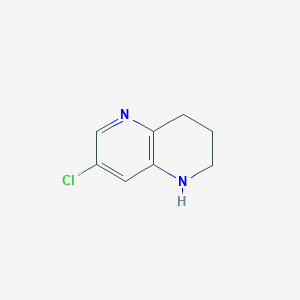

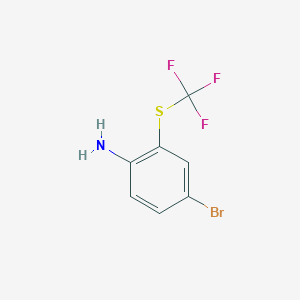


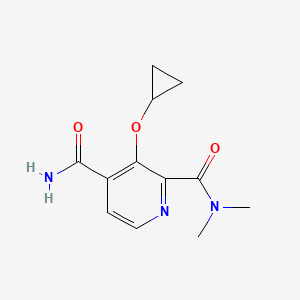
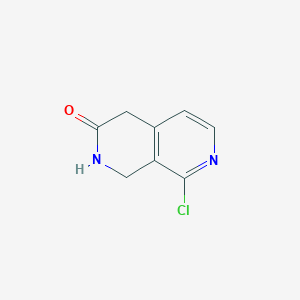
![6-Methoxy-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B14852823.png)

